(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
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Overview
Description
(4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone: is a complex organic compound characterized by its intricate molecular structure, which includes multiple functional groups such as chloro, methoxy, piperazine, and tetrahydropyrazolo[1,5-a]pyridine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the core structures, followed by their combination through specific chemical reactions[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 .... One common synthetic route involves the following steps:
Synthesis of 5-Chloro-2-methoxybenzoic acid: : This can be achieved through the chlorination of 2-methoxybenzoic acid using appropriate chlorinating agents.
Formation of Piperazine Derivative: : The 5-chloro-2-methoxybenzoic acid is then reacted with piperazine to form the corresponding piperazine derivative.
Synthesis of Tetrahydropyrazolo[1,5-a]pyridine: : This involves the cyclization of appropriate precursors to form the tetrahydropyrazolo[1,5-a]pyridine ring[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Coupling Reaction: : Finally, the piperazine derivative is coupled with the tetrahydropyrazolo[1,5-a]pyridine derivative to form the target compound[_{{{CITATION{{{_3{Preparation of differentiated diamides of 4,5,6,7-tetrahydropyrazolo1 ....
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that the reaction conditions are optimized for maximum yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro and methoxy groups can be oxidized under specific conditions.
Reduction: : The compound can be reduced to remove certain functional groups.
Substitution: : Various substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a catalyst can be used.
Substitution: : Nucleophilic substitution reactions can be facilitated using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : It may serve as a ligand for biological receptors or as a probe in biochemical assays.
Industry: : It can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other piperazine derivatives or tetrahydropyrazolo[1,5-a]pyridine derivatives, but the presence of both chloro and methoxy groups in this compound sets it apart. Some similar compounds include:
5-Chloro-1-(4-piperidyl)-2-benzimidazolinone: : Exhibits anti-nauseant properties.
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN4O3/c1-28-18-6-5-14(21)12-15(18)19(26)23-8-10-24(11-9-23)20(27)16-13-22-25-7-3-2-4-17(16)25/h5-6,12-13H,2-4,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPHKQRJGIKLWPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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